molecular formula C20H18O4 B600611 Neorautenol

Neorautenol

Cat. No.: B600611
M. Wt: 322.4 g/mol
InChI Key: OGFFMQWYZCTXCM-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neorautenol is a natural compound belonging to the group of phytoalexins, which are antimicrobial substances produced by plants in response to stress factors such as fungal or bacterial invasion. It has shown potent inhibitory activity against cancer cells, including MDA-MB-231 breast cancer cells . This compound inhibits the production of proinflammatory cytokines and chemokines, such as tumor necrosis factor-α, by inhibiting the NF-κB pathway .

Chemical Reactions Analysis

Neorautenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others, leading to the formation of analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of this compound with modified biological activities .

Scientific Research Applications

Neorautenol has several scientific research applications, including:

Mechanism of Action

Neorautenol exerts its effects by inhibiting the NF-κB pathway, which is involved in the production of proinflammatory cytokines and chemokines . This inhibition is due to a decrease in IκB degradation and an increase in its phosphorylation. The compound also induces apoptotic cell death by inhibiting ERK phosphorylation . These molecular targets and pathways are crucial for its anticancer and antimicrobial activities.

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol

InChI

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-17(9-16(11)24-20)22-10-15-13-4-3-12(21)8-18(13)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1

InChI Key

OGFFMQWYZCTXCM-KXBFYZLASA-N

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C

SMILES

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C

Synonyms

(-)-Neorautenol;  (7aR,12aS)-7a,12a-Dihydro-3,3-dimethyl-3H,7H-benzofuro[3,2-c]pyrano[3,2-g][1]benzopyran-10-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.